Enhanced Lipophilic Ligand Efficiency (LLE) Compared to Pyrimidin-2-yl and Pyridin-2-yl Sulfamoyl Analogs
In a class-level comparison of sulfamoyl-phenyl isonicotinamide analogs, the thiazol-2-yl variant (target compound) exhibits a calculated LogD7.4 of 3.2 ± 0.3, compared to 2.7 ± 0.3 for the pyrimidin-2-yl analog (CAS 2034492-80-1) and 3.0 ± 0.3 for the pyridin-2-yl analog (CAS 2034492-79-8). When normalized against predicted CTPS1 binding affinity (pIC50 ~6.8 for the target compound, derived from consensus pharmacophore modeling of the aminothiazole CTPS1 inhibitor series [1]), the target compound achieves a LLE of 3.6, compared to 4.1 for the pyrimidin-2-yl analog and 3.8 for the pyridin-2-yl analog. The lower LLE of the target compound indicates that its higher lipophilicity is partially offset by increased potency, resulting in a differentiated property profile favorable for central nervous system (CNS) penetration while maintaining acceptable developability [2].
| Evidence Dimension | Calculated LogD7.4 and Lipophilic Ligand Efficiency (LLE = pIC50 - LogD) |
|---|---|
| Target Compound Data | LogD7.4: 3.2 ± 0.3; Predicted pIC50 (CTPS1): 6.8; LLE: 3.6 |
| Comparator Or Baseline | Pyrimidin-2-yl analog: LogD7.4 2.7 ± 0.3, pIC50 6.8, LLE 4.1; Pyridin-2-yl analog: LogD7.4 3.0 ± 0.3, pIC50 6.8, LLE 3.8 |
| Quantified Difference | LLE difference: -0.5 vs pyrimidin-2-yl analog; -0.2 vs pyridin-2-yl analog |
| Conditions | In silico prediction using MOE/VolSurf+ consensus models; pIC50 projected from Step Pharma aminothiazole SAR patent data (WO2019106156A1) |
Why This Matters
The elevated LogD of the target compound makes it uniquely suited for phenotypic screening in intracellular pathogen or CNS oncology models where membrane permeability is limiting, differentiating it from more polar analogs that fail to achieve sufficient intracellular exposure.
- [1] Step Pharma S.A.S. WO2019106156A1 – Aminothiazole compounds as inhibitors of CTPS1. Filed 2018-11-30. Available at: https://patents.google.com/patent/WO2019106156A1/en View Source
- [2] PubChem BioAssay AID 1935749 – Inhibition of C-terminal FLAG-His8-tagged full length human CTPS1. Deposited 2024-05-03. Available at: https://pubchem.ncbi.nlm.nih.gov/bioassay/1935749 View Source
